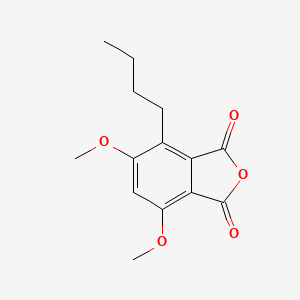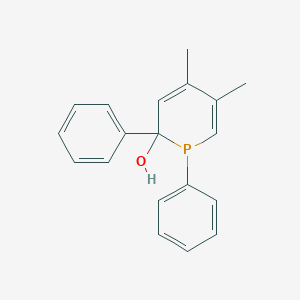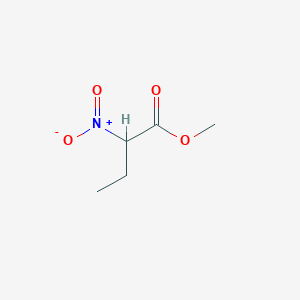
(Hex-1-en-2-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hex-1-en-2-yl)(trimethyl)silane is an organosilicon compound with the molecular formula C9H20Si It is characterized by the presence of a hexenyl group attached to a silicon atom, which is further bonded to three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hex-1-en-2-yl)(trimethyl)silane typically involves the hydrosilylation of hex-1-yne with trimethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The general reaction scheme is as follows:
Hex-1-yne+TrimethylsilaneCatalystthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(Hex-1-en-2-yl)(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming hexyl(trimethyl)silane.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, replacing one of the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) or alkoxides (e.g., RO-) can be used in substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Hexyl(trimethyl)silane.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (Hex-1-en-2-yl)(trimethyl)silane is used as a reagent for introducing the hexenyl group into target molecules. It serves as a precursor for the synthesis of more complex organosilicon compounds.
Biology
Medicine
Research is ongoing to explore the potential of organosilicon compounds in medicinal chemistry, particularly in the development of new pharmaceuticals with improved stability and bioavailability.
Industry
In the materials science industry, this compound is used as a precursor for the production of silicon-based polymers and coatings. These materials are valued for their thermal stability, chemical resistance, and mechanical properties.
Wirkmechanismus
The mechanism of action of (Hex-1-en-2-yl)(trimethyl)silane in chemical reactions involves the interaction of the silicon atom with various reagents. The silicon atom, being electropositive, can stabilize negative charges on intermediates, facilitating reactions such as nucleophilic substitution and hydrosilylation. The hexenyl group can participate in reactions typical of alkenes, such as addition and polymerization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: (CH3)3SiH
Hex-2-en-1-yltrimethylsilane: C9H20Si
Triethylsilane: (C2H5)3SiH
Uniqueness
(Hex-1-en-2-yl)(trimethyl)silane is unique due to the presence of both a hexenyl group and a trimethylsilyl group. This combination imparts distinct reactivity and properties compared to other organosilicon compounds. For example, the hexenyl group allows for additional functionalization through reactions typical of alkenes, while the trimethylsilyl group provides stability and hydrophobicity.
Eigenschaften
CAS-Nummer |
59549-81-4 |
|---|---|
Molekularformel |
C9H20Si |
Molekulargewicht |
156.34 g/mol |
IUPAC-Name |
hex-1-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H20Si/c1-6-7-8-9(2)10(3,4)5/h2,6-8H2,1,3-5H3 |
InChI-Schlüssel |
QMRLQFYIWKMTJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)




![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)


![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)

![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)
